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molecular formula C8H13FN4 B8319316 2-Amino-4-(t-butylamino)-5-fluoropyrimidine

2-Amino-4-(t-butylamino)-5-fluoropyrimidine

Cat. No. B8319316
M. Wt: 184.21 g/mol
InChI Key: NYYWZOHCKVLPGO-UHFFFAOYSA-N
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Patent
US06133284

Procedure details

To 8 ml of acetic acid were added 1.00 g of 2-benzylamino-4-(t-butylamino)-5-fluoropyrimidine together with 215 mg of 10% palladium on carbon, and the mixture was hydrogenated at 60° C. for ten days. The catalyst was separated by filtration, and the solvent and the like were distilled off under reduced pressure. The procedure of adding 10 ml of ethanol and concentrating under reduced pressure was repeated three times, and the residue was separated by column chromatography (silica gel, 25 g; eluent: chloroform, and then, chloroform:methanol, 200:1), and the corresponding fractions were collected and concentrated under reduced pressure to obtain 360 mg of the title compound as a pale gray solid.
Name
2-benzylamino-4-(t-butylamino)-5-fluoropyrimidine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
215 mg
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:8][C:9]1[N:14]=[C:13]([NH:15][C:16]([CH3:19])([CH3:18])[CH3:17])[C:12]([F:20])=[CH:11][N:10]=1)C1C=CC=CC=1>[Pd].C(O)(=O)C>[NH2:8][C:9]1[N:14]=[C:13]([NH:15][C:16]([CH3:18])([CH3:17])[CH3:19])[C:12]([F:20])=[CH:11][N:10]=1

Inputs

Step One
Name
2-benzylamino-4-(t-butylamino)-5-fluoropyrimidine
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=NC=C(C(=N1)NC(C)(C)C)F
Name
Quantity
215 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was hydrogenated at 60° C. for ten days
CUSTOM
Type
CUSTOM
Details
The catalyst was separated by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent and the like were distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
The procedure of adding 10 ml of ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated by column chromatography (silica gel, 25 g
CUSTOM
Type
CUSTOM
Details
eluent: chloroform, and then, chloroform:methanol, 200:1), and the corresponding fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=N1)NC(C)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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